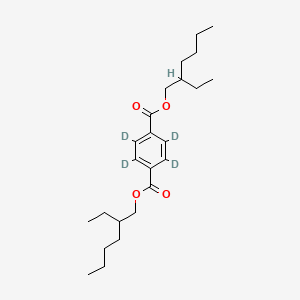
Dioctyl Terepthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl Terephthalate-d4 is a deuterated form of Dioctyl Terephthalate, which is a non-phthalate plasticizer. The molecular formula of Dioctyl Terephthalate-d4 is C24H34D4O4, and it has a molecular weight of 394.58 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctyl Terephthalate-d4 can be synthesized through the esterification of terephthalic acid with 2-ethylhexanol in the presence of a deuterated catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
The industrial production of Dioctyl Terephthalate-d4 involves the transesterification of dimethyl terephthalate with 2-ethylhexanol in the presence of a deuterated catalyst. This method is preferred due to its efficiency and high yield . The reaction is carried out at elevated temperatures and under vacuum to facilitate the removal of methanol, a byproduct of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl Terephthalate-d4 undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Transesterification: The exchange of ester groups between molecules.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or tetrabutyl titanate are used under elevated temperatures and vacuum conditions.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as common reagents.
Major Products Formed
Esterification: Dioctyl Terephthalate-d4 is formed from terephthalic acid and 2-ethylhexanol.
Transesterification: Dioctyl Terephthalate-d4 is formed from dimethyl terephthalate and 2-ethylhexanol.
Hydrolysis: Terephthalic acid and 2-ethylhexanol are formed from Dioctyl Terephthalate-d4.
Applications De Recherche Scientifique
Dioctyl Terephthalate-d4 is used in various scientific research applications, including:
Biology: It is used in the study of metabolic pathways and enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Mécanisme D'action
The mechanism of action of Dioctyl Terephthalate-d4 involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can be used to trace metabolic pathways due to its stable isotope labeling, allowing for the identification of molecular targets and pathways involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate:
Diisononyl phthalate: Another plasticizer used in similar applications but with a different chemical structure.
Di(2-ethylhexyl) adipate: A plasticizer with similar properties but derived from adipic acid instead of terephthalic acid.
Uniqueness
Dioctyl Terephthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracing and studying molecular interactions and pathways. Its non-phthalate nature also makes it a safer alternative to traditional phthalate plasticizers, reducing potential health risks associated with phthalate exposure .
Propriétés
Formule moléculaire |
C24H38O4 |
|---|---|
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/i13D,14D,15D,16D |
Clé InChI |
RWPICVVBGZBXNA-DNXUXHMQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)OCC(CC)CCCC)[2H])[2H])C(=O)OCC(CC)CCCC)[2H] |
SMILES canonique |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



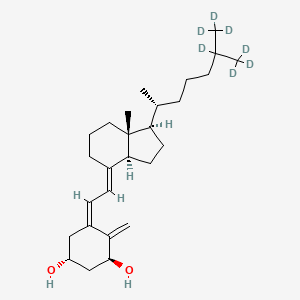

![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
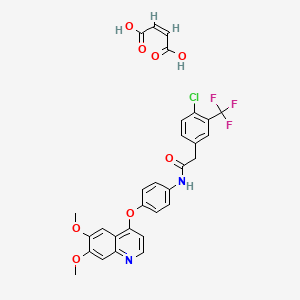
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)

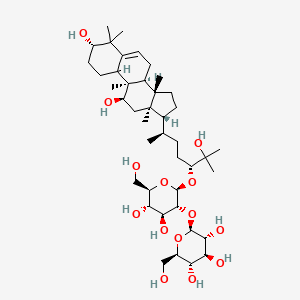
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
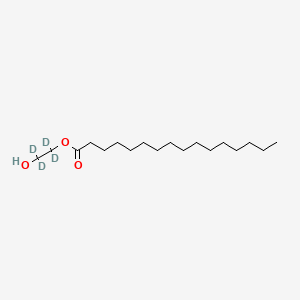

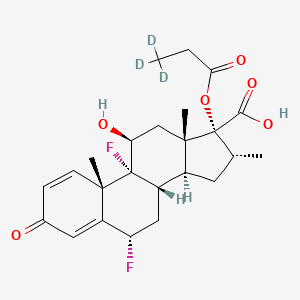
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

